Cas no 832740-05-3 (3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide)

3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide
- AKOS000305787
- EN300-229058
- BBL039060
- CS-0240563
- AKOS015922220
- HIB74005
- 832740-05-3
- C5H8N6O3
- STK312932
- 3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
- 3-(3-nitro-1,2,4-triazol-1-yl)propanehydrazide
-
- MDL: MFCD04967362
- Inchi: InChI=1S/C5H8N6O3/c6-8-4(12)1-2-10-3-7-5(9-10)11(13)14/h3H,1-2,6H2,(H,8,12)
- InChI Key: ZAJYGKBYLBOYAL-UHFFFAOYSA-N
- SMILES: O=[N+]([O-])C1=NN(C=N1)CCC(NN)=O
Computed Properties
- Exact Mass: 200.06578814Da
- Monoisotopic Mass: 200.06578814Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 132Ų
- XLogP3: -1.3
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311233-10g |
3-(3-nitro-1h-1,2,4-triaZol-1-yl)propanohydrazide |
832740-05-3 | 97% | 10g |
¥25758.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311233-50mg |
3-(3-nitro-1h-1,2,4-triaZol-1-yl)propanohydrazide |
832740-05-3 | 97% | 50mg |
¥1382.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311233-5g |
3-(3-nitro-1h-1,2,4-triaZol-1-yl)propanohydrazide |
832740-05-3 | 97% | 5g |
¥16044.00 | 2024-07-28 | |
Enamine | EN300-229058-0.25g |
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide |
832740-05-3 | 95% | 0.25g |
$92.0 | 2024-06-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311233-1g |
3-(3-nitro-1h-1,2,4-triaZol-1-yl)propanohydrazide |
832740-05-3 | 97% | 1g |
¥6451.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1311233-2.5g |
3-(3-nitro-1h-1,2,4-triaZol-1-yl)propanohydrazide |
832740-05-3 | 97% | 2.5g |
¥10860.00 | 2024-07-28 | |
Enamine | EN300-229058-10g |
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide |
832740-05-3 | 95% | 10g |
$1101.0 | 2023-09-15 | |
A2B Chem LLC | AV76755-50mg |
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide |
832740-05-3 | 95% | 50mg |
$250.00 | 2024-04-19 | |
A2B Chem LLC | AV76755-100mg |
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide |
832740-05-3 | 95% | 100mg |
$278.00 | 2024-04-19 | |
Enamine | EN300-229058-0.05g |
3-(3-nitro-1H-1,2,4-triazol-1-yl)propanehydrazide |
832740-05-3 | 95% | 0.05g |
$42.0 | 2024-06-20 |
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide Related Literature
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
-
Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
Additional information on 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide
Introduction to 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide (CAS No. 832740-05-3)
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide is a significant compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential applications in drug development. This compound, identified by the CAS number 832740-05-3, has garnered attention due to its role as a key intermediate in synthesizing various pharmacologically active molecules. The presence of both hydrazide and nitro-substituted triazole functional groups makes it a versatile building block for medicinal chemists exploring novel therapeutic agents.
The molecular framework of 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide consists of a propanehydrazide moiety linked to a 3-nitro-substituted 1H-1,2,4-triazole ring. This structural configuration imparts unique reactivity and binding properties, making it valuable in the design of small-molecule inhibitors and modulators. Recent advancements in computational chemistry have highlighted the compound's potential as a scaffold for developing drugs targeting inflammatory and infectious diseases.
In the realm of drug discovery, hydrazide-containing compounds are well-documented for their ability to interact with biological targets such as enzymes and receptors. The nitro group in the triazole ring further enhances its pharmacological profile by contributing to electron-withdrawing effects and influencing metabolic stability. Studies have demonstrated that derivatives of 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide exhibit promising activity against bacterial pathogens and have shown efficacy in preclinical models of inflammation.
One of the most intriguing aspects of this compound is its role in the synthesis of antiviral agents. The triazole ring is a common pharmacophore in antiviral drugs due to its ability to mimic natural nucleobases and interfere with viral replication mechanisms. Researchers have recently reported the use of 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide as a precursor in developing novel inhibitors targeting RNA-dependent RNA polymerases (RdRp) in viruses such as influenza and coronaviruses. These findings underscore the compound's potential as a lead candidate for antiviral drug development.
The synthesis of 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including catalytic hydrogenation and transition-metal-catalyzed cross-coupling reactions, have been employed to optimize the production process. These techniques not only enhance efficiency but also minimize environmental impact, aligning with green chemistry principles.
Evaluation of the pharmacokinetic properties of 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide has revealed interesting insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. In vitro studies indicate that the compound exhibits moderate solubility in water and lipids, suggesting potential for oral administration. Additionally, preliminary toxicology assessments have shown low acute toxicity at tested doses, paving the way for further clinical investigations.
The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide. Predictive models have been developed to forecast binding affinities and pharmacological activities based on molecular descriptors derived from its structure. These computational tools have enabled researchers to rapidly screen large libraries of compounds and prioritize those with high therapeutic potential.
The future prospects for 3-(3-Nitro-1H-1,2,4-triazol-1-ylopropanehydrazide) are vast and multifaceted. Ongoing research aims to explore its applications in oncology by designing analogs that target specific kinases involved in cancer progression. Furthermore, investigations into its anti-inflammatory properties may lead to novel treatments for chronic diseases such as rheumatoid arthritis and Crohn's disease.
In conclusion, 3-(3-Nitro-1H-1,2,4-triazol-propanehydrazide) (CAS No. 83274005_5_?) represents a compelling candidate for further development in pharmaceutical research. Its unique structural features and demonstrated biological activity position it as a valuable asset in the quest for new therapeutic interventions across multiple disease domains. As scientific understanding evolves and new technologies emerge,this compound is poised to play an increasingly significant role in addressing global health challenges.
832740-05-3 (3-(3-Nitro-1H-1,2,4-triazol-1-yl)propanehydrazide) Related Products
- 2490430-00-5(1-tert-butyl-1H-indazole)
- 1261613-34-6(6-Methoxy-3'-(trifluoromethoxy)biphenyl-2-carboxylic acid)
- 2803819-63-6(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-sulfonyl fluoride)
- 899738-23-9(7-tert-butyl-3-(2-fluorophenyl)methyl-1-methyl-1H,2H,3H,4H-1,3oxazolo3,2-gpurine-2,4-dione)
- 1805149-68-1(6-(Bromomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-carboxylic acid)
- 2171633-57-9(3-{2-(ethanesulfonyl)ethylcarbamoyl}-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 2229172-83-0(tert-butyl N-1-amino-3-(3-phenyl-1H-pyrazol-4-yl)propan-2-ylcarbamate)
- 709667-96-9(1-[4-[3-(trifluoromethyl)phenyl]phenyl]ethanone)
- 893386-90-8(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(2,4-dimethoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 35504-85-9((E)-3-(4-Fluorobenzoyl)acrylic acid)
